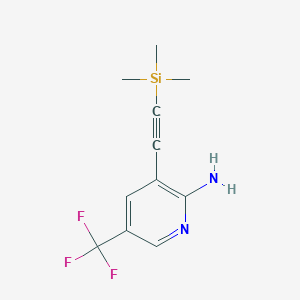

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2Si/c1-17(2,3)5-4-8-6-9(11(12,13)14)7-16-10(8)15/h6-7H,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSNMJYIWORYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673934 | |

| Record name | 5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036027-52-7 | |

| Record name | 5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials

- 5-Bromo-2-(trifluoromethyl)pyridine derivatives or related halogenated trifluoromethylated pyridines serve as the primary precursors.

- Trimethylsilylacetylene is used as the ethynyl source.

- 2-Aminopyridine or its derivatives provide the amino functionality.

- Catalysts such as bis(triphenylphosphine)palladium(II) dichloride and cuprous iodide facilitate the Sonogashira coupling.

- Bases such as triethylamine are employed to maintain reaction conditions.

Typical Sonogashira Cross-Coupling Procedure

- A degassed solution of the halogenated trifluoromethylated pyridine intermediate and trimethylsilylacetylene is prepared in a dry solvent such as ethyl acetate.

- Catalysts (Pd(PPh₃)₂Cl₂ and CuI) and triethylamine are added.

- The reaction mixture is degassed again and heated at approximately 50–60°C for 3 hours under an inert atmosphere.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a celite bed.

- The filtrate is concentrated under reduced pressure.

Purification

- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.

- Further purification may involve preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Representative Synthetic Route (Based on Patent WO2019008027A1)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Conversion of 5-Bromo-2-trifluoromethyl-benzoic acid to acid chloride | Thionyl chloride, reflux 3 h | Acid chloride intermediate |

| 2 | Amidation with 2-aminopyridine | Triethylamine, dry ethyl acetate, 0°C to RT, 12 h | Formation of trifluoromethylated benzamide intermediate |

| 3 | Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI, triethylamine, dry ethyl acetate, 60°C, 3 h | Coupling of trimethylsilylacetylene to pyridine ring |

| 4 | Purification | Silica gel chromatography, preparative HPLC | Pure 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine |

Reaction Optimization and Yield

- Catalyst loading typically ranges from 0.5 to 5 mol% for palladium catalyst and 5–10 mol% for cuprous iodide.

- Triethylamine serves both as a base and solvent modifier, facilitating deprotonation of terminal alkynes.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

- Yields reported in related syntheses vary from 20% to 40% after purification, depending on the substrate and reaction scale.

Analytical Characterization of the Product

- Purity is confirmed by HPLC with UV detection at 254 nm, typically exceeding 98%.

- Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR), with characteristic chemical shifts for the pyridine protons and trifluoromethyl group.

- High-resolution mass spectrometry (HRMS) verifies the molecular ion peak consistent with the expected molecular weight.

- Infrared (IR) spectroscopy confirms the presence of the ethynyl and amine functional groups.

Data Table: Key Reaction Parameters and Outcomes

| Parameter | Typical Value | Notes |

|---|---|---|

| Solvent | Dry ethyl acetate | Anhydrous conditions critical |

| Catalyst | Pd(PPh₃)₂Cl₂ (0.3–0.5 g) | 3–5 mol% loading |

| Co-catalyst | CuI (0.04–0.05 g) | 5–10 mol% loading |

| Base | Triethylamine (1.4–1.5 g) | Excess to neutralize HCl |

| Temperature | 50–60°C | Controlled heating |

| Reaction Time | 3 hours | Monitored by TLC |

| Yield | 20–40% (isolated) | After purification |

| Purification | Silica gel chromatography, preparative HPLC | High purity product |

Notes on Scale-Up and Industrial Considerations

- The reaction has been demonstrated on gram scale with reproducible yields.

- Scale-up requires careful control of temperature and inert atmosphere to avoid catalyst deactivation.

- Continuous flow techniques may enhance reaction efficiency and safety by better heat and mass transfer.

- Waste disposal and handling of trifluoromethylated intermediates must comply with environmental regulations.

Summary of Research Findings

- The Sonogashira coupling is the most reliable method for introducing the trimethylsilyl-ethynyl group onto trifluoromethyl-substituted pyridines.

- The trifluoromethyl group is introduced via halogenated pyridine precursors or by direct trifluoromethylation methods prior to ethynylation.

- The amino group at the 2-position is typically installed via nucleophilic substitution or amidation reactions before or after ethynylation, depending on substrate stability.

- Purification by chromatography and preparative HPLC is essential to obtain analytically pure material suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of pyridin-2-amines exhibit promising anticancer properties. For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These findings suggest that 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine could be a valuable lead compound for further development into anticancer agents .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| Compound A | PC3 | 5 |

| Compound B | K562 | 5 |

| Compound C | HeLa | 5 |

| Compound D | A549 | 5 |

Antifungal and Insecticidal Properties

The compound's structural characteristics suggest potential antifungal and insecticidal activities. Research on similar trifluoromethyl derivatives has demonstrated effective antifungal properties against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The insecticidal activities against pests like Mythimna separata have also been noted, indicating a possible application in agricultural pest management .

Table 2: Antifungal Activity of Related Compounds

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| Compound E | B. cinerea | 96.76 |

| Compound F | S. sclerotiorum | 82.73 |

Material Science Applications

The unique properties of this compound make it suitable for use in advanced materials. Its ability to form stable complexes with metals could lead to applications in catalysis or as a precursor for novel materials in nanotechnology.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include:

- Formation of the pyridine ring.

- Introduction of the trifluoromethyl group.

- Attachment of the trimethylsilyl ethynyl moiety.

These synthetic routes are crucial for optimizing yield and purity for further applications in research and industry .

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine involves its interaction with molecular targets through its trifluoromethyl and trimethylsilyl groups. These groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The pathways involved may include modulation of metabolic enzymes or signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Structural Features :

- Pyridine Core : Aromatic pyridine ring substituted at positions 2 (amine), 3 (trimethylsilyl ethynyl), and 5 (trifluoromethyl).

- Functional Groups :

Comparison with Structural Analogs

Substituted Pyridin-2-amines with Halogen and Alkynyl Groups

Key Observations :

- Electron-Withdrawing Effects : The -CF₃ group in the target compound reduces basicity of the amine (pKa ~4.5) compared to -Cl (pKa ~5.2) and -Br (pKa ~5.0) analogs .

- Reactivity: Bromo and chloro analogs exhibit higher reactivity in cross-coupling reactions (e.g., Sonogashira, Suzuki) due to better leaving-group ability .

- Lipophilicity : The -CF₃ group increases logP (~2.8) compared to -Cl (logP ~2.1) and -Br (logP ~2.5), enhancing membrane permeability .

Pyridin-2-amines with Aromatic and Heterocyclic Substituents

Key Observations :

- Pharmacological Relevance : The target compound’s -CF₃ and ethynyl groups are common in kinase inhibitors (e.g., Pexidartinib), though its simpler structure lacks the extended heterocycles required for high-affinity binding .

- Biological Activity : Aromatic analogs like 5-(3-fluorophenyl)-3-CF₃-pyridin-2-amine show promise in antimicrobial and anticancer assays due to enhanced π-stacking and target engagement .

Biologische Aktivität

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine (CAS No. 1036027-52-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₁₃F₃N₂Si

- Molecular Weight : 258.32 g/mol

- CAS Number : 1036027-52-7

- MDL Number : MFCD12026753

The compound's biological activity can be attributed to its structural features, particularly the trifluoromethyl group and the trimethylsilyl ethynyl moiety. These functional groups are known to enhance lipophilicity and modulate interactions with biological targets, such as enzymes and receptors.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that compounds with similar structures inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in HL-60 cells .

Cytotoxicity and Selectivity

The compound's cytotoxic effects were evaluated in vitro, showing selective toxicity towards cancer cells while sparing normal cells. The selectivity index is crucial for therapeutic applications as it reduces potential side effects.

Case Studies

- Study on Cell Cycle Arrest :

- In Vivo Efficacy :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₃N₂Si |

| Molecular Weight | 258.32 g/mol |

| CAS Number | 1036027-52-7 |

| Antiproliferative Activity | Significant against HL-60 |

| Selectivity Index | High |

Structure-Activity Relationship (SAR)

Research has highlighted that modifications on the pyridine ring significantly affect biological activity. Specifically, substituents at the 5-position of the pyridine ring have been correlated with enhanced antiproliferative properties. The trifluoromethyl group has been shown to increase the lipophilicity of the molecule, facilitating better membrane penetration .

Antiviral Activity

Emerging studies suggest that derivatives of this compound may exhibit antiviral properties against several viruses by inhibiting viral replication mechanisms. The specific mechanisms are still under investigation but involve interference with viral polymerases or other critical enzymes .

Q & A

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine, and what key reaction parameters influence yield?

The synthesis typically involves a Sonogashira coupling between a halogenated pyridine precursor (e.g., 5-bromo-3-(trifluoromethyl)pyridin-2-amine) and trimethylsilylacetylene. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI with a phosphine ligand.

- Solvent : THF or DMF under inert atmosphere.

- Temperature : 60–80°C for 12–24 hours.

- Protection of the amine group : Use Boc or Fmoc protection to prevent side reactions .

Yield optimization requires careful control of moisture, oxygen, and stoichiometric ratios of reactants.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of impurities. For example, the ethynyl proton is absent due to TMS protection, but the Si(CH₃)₃ group appears as a singlet at ~0.3 ppm in ¹H NMR .

- LCMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 259) and assess purity (>95%) .

- Elemental analysis : Validate C, H, N, and F content against the molecular formula (C₁₁H₁₃F₃N₂Si) .

Q. What solvent systems are optimal for dissolving this compound, and how does its solubility impact reaction design?

- High solubility : In polar aprotic solvents (DMF, DMSO) due to the trifluoromethyl and ethynyl groups.

- Low solubility : In water or nonpolar solvents (hexane).

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients. For recrystallization, ethanol/water mixtures are effective .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF₃ group:

- Deactivates the pyridine ring , reducing electrophilic substitution but enhancing stability under acidic conditions.

- Directs cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions via meta-directing effects.

- Increases lipophilicity , impacting bioavailability in medicinal chemistry studies .

Q. What strategies mitigate side reactions during the introduction of the trimethylsilylethynyl group?

- Protect the amine : Use Boc protection to prevent undesired nucleophilic attacks.

- Slow addition of acetylene : To avoid oligomerization.

- Low-temperature quenching : After reaction completion, reduce temperature to 0°C before workup to stabilize reactive intermediates .

Q. How can researchers study the compound’s stability under varying pH and thermal conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by LCMS analysis to detect degradation products.

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C based on similar pyridine derivatives) .

Q. What role does the trimethylsilylethynyl group play in modifying biological activity or material properties?

- Steric shielding : The TMS group protects the ethynyl bond from oxidation, enhancing stability in biological assays.

- Click chemistry applications : The ethynyl group enables Huisgen cycloaddition for bioconjugation or polymer synthesis.

- Electron transport : In materials science, the ethynyl-TMS moiety can modulate electronic properties in organic semiconductors .

Data Contradiction Analysis

- Melting Point Variability : While some pyridine derivatives (e.g., 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine) have reported melting points (123–124°C), the target compound lacks explicit thermal data in the evidence. Researchers should empirically determine this via DSC .

- Synthetic Yields : Catalytic systems for similar compounds (e.g., Pd/Cu) report yields of 60–85%, but optimization is required for the target molecule due to steric and electronic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.